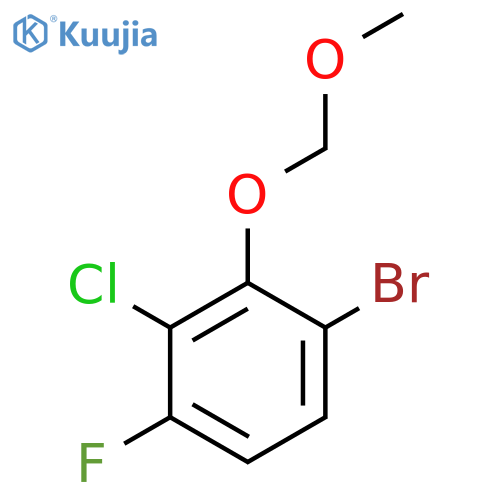

Cas no 2918953-53-2 (1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene)

2918953-53-2 structure

商品名:1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene

1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene 化学的及び物理的性質

名前と識別子

-

- MFCD34824144

- 2918953-53-2

- 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene

-

- インチ: 1S/C8H7BrClFO2/c1-12-4-13-8-5(9)2-3-6(11)7(8)10/h2-3H,4H2,1H3

- InChIKey: WPYQFKUSRWUIDF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1OCOC)Cl)F

計算された属性

- せいみつぶんしりょう: 267.93020g/mol

- どういたいしつりょう: 267.93020g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 18.5Ų

1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB602923-5g |

1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |

2918953-53-2 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB602923-250mg |

1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |

2918953-53-2 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB602923-1g |

1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |

2918953-53-2 | 1g |

€659.60 | 2024-07-19 |

1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

2918953-53-2 (1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2039-76-1(3-Acetylphenanthrene)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2918953-53-2)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315